

# Understanding the chemical structure and properties of Civorebrutinib

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Civorebrutinib

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Civorebrutinib**, also known as WS-413 and potentially SN1011, is a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases.[4][5] The stem "-brutinib" in its name signifies its role as a BTK inhibitor.[6] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and available clinical data for **Civorebrutinib**.

# **Chemical Identity and Structure**

**Civorebrutinib** is a synthetic organic compound.[3] Its chemical structure and identifiers are summarized below.



| Identifier        | Value                                                                                                                             |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 5-Amino-3-[4-[(5-chloro-2-<br>pyridinyl)oxy]phenyl]-1-[(6R)-4-cyano-4-<br>azaspiro[2.5]oct-6-yl]-1H-pyrazole-4-<br>carboxamide[7] |
| CAS Number        | 2155853-43-1[1]                                                                                                                   |
| Molecular Formula | C23H22CIN7O2[1][8]                                                                                                                |
| Molecular Weight  | 463.92 g/mol [2][8]                                                                                                               |
| SMILES            | CIC(C=C1)=CN=C1OC2=CC=C(C3=NN([C@@<br>H]4CCC5(CC5)N(C#N)C4)C(N)=C3C(N)=O)C=<br>C2[2]                                              |
| InChlKey          | OSEITUBGGJDFBK-MRXNPFEDSA-N[8]                                                                                                    |

# **Physicochemical Properties**

The physicochemical properties of **Civorebrutinib** have been calculated, providing insights into its drug-like characteristics, including its potential for oral bioavailability. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property                       | Value         | Source |
|--------------------------------|---------------|--------|
| XLogP                          | 2.17          | [3]    |
| Hydrogen Bond Donors           | 2             | [3]    |
| Hydrogen Bond Acceptors        | 9             | [3]    |
| Rotatable Bonds                | 5             | [3]    |
| Topological Polar Surface Area | 133.33 Ų      | [3]    |
| Solubility                     | 10 mM in DMSO | [1]    |

# **Mechanism of Action and Signaling Pathway**



**Civorebrutinib** exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase from the Tec family that plays a pivotal role in the B-cell receptor (BCR) signaling cascade.[4][5] This pathway is essential for B-cell development, activation, proliferation, and survival.[5][9]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of kinases like SYK and LYN.[10] These kinases, in turn, phosphorylate and activate BTK.[10] Activated BTK then phosphorylates downstream effectors, including phospholipase C gamma 2 (PLCG2), which triggers a cascade involving calcium mobilization and the activation of transcription factors such as NF-kB and NFAT.[10] These transcription factors drive the expression of genes crucial for B-cell survival and proliferation.[10][11]

By inhibiting BTK, **Civorebrutinib** blocks the transduction of these downstream signals.[4] This disruption of the BCR pathway leads to decreased B-cell activation and proliferation, ultimately inducing apoptosis in malignant B-cells that are dependent on this signaling for their growth and survival.[9]



Click to download full resolution via product page

**Civorebrutinib** inhibits BTK in the BCR signaling pathway.

# **Experimental Protocols**

Characterizing the activity and selectivity of a kinase inhibitor like **Civorebrutinib** involves a series of biochemical and cell-based assays.

## **Biochemical BTK Inhibition Assay**

This assay directly measures the ability of **Civorebrutinib** to inhibit the enzymatic activity of purified BTK. A common method is a luminescence-based assay that quantifies ATP consumption.[12]



#### Methodology:

- Reagent Preparation:
  - Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 50μM DTT).[12]
  - Dilute purified recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP to desired concentrations in the kinase buffer.[13]
  - Prepare serial dilutions of Civorebrutinib in DMSO, followed by a final dilution in kinase buffer.
- · Assay Procedure:
  - Add the diluted Civorebrutinib or a DMSO control to the wells of a 384-well plate.
  - Add the BTK enzyme to the wells and incubate for a defined period (e.g., 60 minutes) to allow for inhibitor binding.[12]
  - Initiate the kinase reaction by adding the substrate/ATP mixture.
  - Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).
- Signal Detection:
  - Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.
     [12]
  - Add ADP-Glo™ Reagent to convert the ADP to ATP.
  - Add Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal from the newly synthesized ATP.[12]
  - Measure luminescence using a plate reader.
- Data Analysis:







- Calculate the percentage of BTK inhibition at each Civorebrutinib concentration relative to the DMSO control.
- Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a doseresponse curve to determine the IC<sub>50</sub> value.





Click to download full resolution via product page

Workflow for a biochemical BTK inhibition assay.



# **Cell-Based Proliferation Assay**

This assay assesses the effect of **Civorebrutinib** on the proliferation of B-cell lymphoma cell lines that are dependent on BCR signaling.

#### Methodology:

- Cell Culture: Culture an appropriate B-cell lymphoma cell line (e.g., TMD8) under standard conditions.[5]
- Cell Plating: Seed the cells into 96-well plates at a predetermined density.
- Compound Treatment: Treat the cells with serial dilutions of Civorebrutinib or a vehicle control (DMSO).
- Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
- Data Analysis: Determine the concentration of Civorebrutinib that inhibits cell growth by 50% (GI<sub>50</sub>) by plotting cell viability against inhibitor concentration.

## **Pharmacokinetics and Clinical Data**

**Civorebrutinib**, referred to as SN1011 in clinical trials, has been evaluated in a Phase I study in healthy subjects to determine its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[14]

# **Phase I Clinical Trial Protocol**

The study was a randomized, controlled, single- and multiple-ascending dose trial.[14]

#### Methodology:

- Subject Recruitment: Healthy volunteers were enrolled in the study.
- Dosing Regimens:



- Single Ascending Dose (SAD): Subjects received single doses of SN1011 (ranging from 100 to 800 mg) or a placebo.[14]
- Multiple Ascending Dose (MAD): Subjects received daily doses of SN1011 (ranging from 200 to 600 mg) or a placebo.[14]
- Food Effect Cohort: A single 600 mg dose was administered under fasting and fed conditions to assess the impact of food on absorption.[14]
- Pharmacokinetic (PK) Analysis:
  - Serial blood samples were collected at various time points after dosing.
  - Plasma concentrations of the drug were measured using a validated analytical method.
  - PK parameters such as C<sub>max</sub> (maximum concentration), AUC (area under the curve), and
     t<sub>1</sub>/<sub>2</sub> (half-life) were calculated using noncompartmental analysis.[14][15]
- Pharmacodynamic (PD) Analysis:
  - BTK receptor occupancy in peripheral blood mononuclear cells (PBMCs) was determined to measure the extent and duration of target engagement.[14]
- · Safety and Tolerability Assessment:
  - Safety was monitored through the recording of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms. AEs were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[14]





Click to download full resolution via product page

Logical flow of a Phase I clinical trial for **Civorebrutinib**.

# **Summary of Clinical Findings**

The initial Phase I study involved 71 healthy subjects, with 57 receiving **Civorebrutinib** (SN1011).[14]



| Parameter        | Finding                                                                                                                                                     |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Safety           | No serious adverse events (AEs) were reported.  There was no correlation observed between the occurrence of AEs and exposure to the drug.[14]               |
| Pharmacokinetics | Pharmacokinetic parameters were determined using noncompartmental analysis.[14] (Specific values like $C_{\text{max}}$ and AUC are not publicly available). |
| Pharmacodynamics | BTK receptor occupancy was measured in peripheral blood monocytes.[14] (Specific occupancy percentages are not publicly available).                         |
| Food Effect      | A food effect cohort was included to assess the impact of food on the drug's absorption.[14]                                                                |
| Current Status   | Civorebrutinib is currently in Phase 2 clinical trials for indications including Multiple Sclerosis, Kidney Diseases, and Pemphigus.[14]                    |

## Conclusion

**Civorebrutinib** is a selective BTK inhibitor with a well-defined chemical structure and promising drug-like properties. Its mechanism of action, centered on the potent inhibition of the BCR signaling pathway, provides a strong rationale for its development in B-cell malignancies and autoimmune disorders. Early-phase clinical data in healthy volunteers suggest a favorable safety and tolerability profile. The ongoing Phase 2 trials will be crucial in establishing the clinical efficacy and safety of **Civorebrutinib** in patient populations. This technical guide summarizes the core scientific and clinical information available to date, providing a foundation for further research and development of this targeted therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Civorebrutinib | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. civorebrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. GSRS [precision.fda.gov]
- 8. GSRS [precision.fda.gov]
- 9. Fenebrutinib | C37H44N8O4 | CID 86567195 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. promega.com [promega.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Civorebrutinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 15. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration-QT Analysis
  of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of Civorebrutinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394119#understanding-the-chemical-structure-and-properties-of-civorebrutinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com